molecular formula C28H22N2OS B4682574 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylpropanamide

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylpropanamide

Cat. No. B4682574
M. Wt: 434.6 g/mol
InChI Key: QUFKQGLJMTVOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylpropanamide, commonly known as Compound A, is a synthetic compound with potential applications in scientific research. It belongs to the class of benzothiazole derivatives and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Compound A is not fully understood. However, it has been suggested that it works by activating the Nrf2/ARE pathway, which is a cellular defense mechanism against oxidative stress. This pathway regulates the expression of genes that encode for antioxidant enzymes and proteins that protect cells from oxidative damage.
Biochemical and Physiological Effects:
Compound A has been found to have a number of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 and superoxide dismutase. In addition, Compound A can reduce the production of reactive oxygen species and inhibit the activation of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using Compound A in lab experiments is its high yield of synthesis. In addition, it has been shown to have low toxicity and can be easily administered to cells and animals. However, one of the limitations of using Compound A is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on Compound A. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy in animal models of these diseases and to identify the optimal dosage and administration route. In addition, studies are needed to investigate the mechanism of action of Compound A and to identify other potential therapeutic targets. Finally, research is needed to optimize the synthesis method of Compound A and to develop more soluble analogs for use in lab experiments.

Scientific Research Applications

Compound A has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective properties and can protect neurons from damage caused by oxidative stress. In addition, Compound A has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2OS/c1-28(20-12-4-2-5-13-20,21-14-6-3-7-15-21)27(31)30-23-17-9-8-16-22(23)26-29-24-18-10-11-19-25(24)32-26/h2-19H,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFKQGLJMTVOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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